molecular formula C23H25FN4O2 B1680378 879Y6TC7CG CAS No. 200398-40-9

879Y6TC7CG

Cat. No.: B1680378
CAS No.: 200398-40-9
M. Wt: 408.5 g/mol
InChI Key: ULCAXFRFGIKHRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 879Y6TC7CG involves multiple steps, including the formation of the benzisoxazole ring, piperidine ring, and imidazolidinone moiety. The reaction conditions typically involve the use of solvents like methanol and ethyl acetate, and reagents such as sodium ethoxide and phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of high-performance thin-layer chromatography (HPTLC) for quantification and validation is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 879Y6TC7CG undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Mechanism of Action

The mechanism of action of 879Y6TC7CG involves its antagonist properties at α₁- and α₂-adrenergic receptors. It blocks various dopaminergic and serotonergic agonists, as well as N-methyl-D-aspartate (NMDA) antagonists. This broad pattern of activity suggests its potential as an antipsychotic at doses lower than those causing extrapyramidal side effects .

Comparison with Similar Compounds

  • Clozapine
  • Haloperidol
  • Amperozide
  • MDL100,907
  • ORG5222
  • Ocaperidone
  • Olanzapine
  • Quetiapine
  • Raclopride
  • Resperidone
  • Sertindole
  • Tiospirone
  • Ziprasidone

Uniqueness: 879Y6TC7CG is unique due to its distinctive receptor profile and potential antipsychotic activity at lower doses compared to similar compounds. It displays weak affinity for histaminic and muscarinic receptors, which may contribute to its lower side effect profile .

Properties

CAS No.

200398-40-9

Molecular Formula

C23H25FN4O2

Molecular Weight

408.5 g/mol

IUPAC Name

1-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-3-phenylimidazolidin-2-one

InChI

InChI=1S/C23H25FN4O2/c24-18-6-7-20-21(16-18)30-25-22(20)17-8-10-26(11-9-17)12-13-27-14-15-28(23(27)29)19-4-2-1-3-5-19/h1-7,16-17H,8-15H2

InChI Key

ULCAXFRFGIKHRG-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCN4CCN(C4=O)C5=CC=CC=C5

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCN4CCN(C4=O)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethyl)-3-phenylimidazolin-2-one
S 18327
S-18327
S18327

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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